Home > Products > Screening Compounds P144730 > PROTAC BET Degrader-1
PROTAC BET Degrader-1 -

PROTAC BET Degrader-1

Catalog Number: EVT-3075584
CAS Number:
Molecular Formula: C44H45N11O9
Molecular Weight: 871.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BET degraders are heterobifunctional molecules designed to target bromodomain and extra-terminal domain (BET) proteins for degradation. [, , , , ] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in gene transcription regulation. [, ] They are considered promising therapeutic targets for cancer and other diseases. [, , ]

BET degraders function by hijacking the ubiquitin-proteasome system (UPS), leading to the proteasomal degradation of BET proteins. []

Future Directions

Future research directions for BET degraders include: [, , ]

dBET11. Compound Description: dBET1 is a bivalent PROTAC molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. It exhibits potent anti-cancer activity in various cancer models. []2. Relevance: Although the exact structure of "PROTAC BET Degrader-1" isn't provided in the papers, the study uses it interchangeably with dBET1 and PROTAC BET Degrader-2 in the context of a TR-FRET assay. This suggests dBET1 shares significant structural similarities and targets the same BET proteins as the compound of interest, "PROTAC BET Degrader-1". [] ()

PROTAC BET Degrader-21. Compound Description: PROTAC BET Degrader-2 is another bivalent PROTAC molecule developed for BET protein degradation. Similar to dBET1, it demonstrates promising anti-cancer effects. []2. Relevance: Similar to dBET1, the paper uses PROTAC BET Degrader-2 interchangeably with "PROTAC BET Degrader-1", implying close structural resemblance and targeting of BET proteins. The comparative analysis in the TR-FRET assay suggests both "PROTAC BET Degrader-1" and PROTAC BET Degrader-2 function through BET protein degradation. [] ()

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC BET Degrader-1 involves several key steps. The design typically starts with the selection of appropriate ligands for both the target protein and the E3 ligase. For instance, the ligand for the bromodomain target might be derived from existing inhibitors like JQ1, while the E3 ligase ligand can be selected from known ligands such as those that bind to cereblon or von Hippel-Lindau.

The synthetic route generally includes:

  1. Coupling Reactions: The E3 ligase ligand is conjugated to the linker, which is then linked to the target protein ligand. Common methods include amide coupling and click chemistry.
  2. Purification and Characterization: The synthesized compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

For example, in one reported synthesis, intermediates were generated through standard coupling reactions followed by hydrolysis to yield the final PROTAC compound with high purity levels exceeding 95% .

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC BET Degrader-1 typically features a central linker connecting two distinct ligands:

  • Target Protein Ligand: This component binds specifically to bromodomain proteins.
  • E3 Ligase Ligand: This part recruits an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

The precise structure can vary based on the specific design but generally includes functional groups that enhance binding affinity and stability. Structural analysis often employs X-ray crystallography or NMR to elucidate binding interactions within the ternary complex formed during degradation .

Chemical Reactions Analysis

Reactions and Technical Details
The mechanism of action for PROTAC BET Degrader-1 involves several chemical reactions:

  1. Formation of Ternary Complex: The compound binds simultaneously to both the target protein and the E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on the target protein.
  3. Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This catalytic mechanism allows for multiple rounds of degradation with a single molecule of PROTAC, distinguishing it from traditional inhibitors that only block protein function .

Mechanism of Action

Process and Data
The mechanism of action for PROTAC BET Degrader-1 involves:

  • Binding Affinity: The compound's design ensures high affinity for both its target protein and E3 ligase.
  • Induction of Ubiquitination: Upon binding, it facilitates ubiquitination through conformational changes that bring the E3 ligase into proximity with the target protein.
  • Degradation Efficiency: Studies have shown that PROTACs can achieve significant degradation rates across various concentrations, demonstrating their potency in cellular environments .

Data from kinetic studies indicate that PROTAC BET Degrader-1 can induce degradation with half-maximal effective concentrations (DC50) in nanomolar ranges, highlighting its efficiency compared to traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PROTAC BET Degrader-1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in aqueous solutions depending on its specific structure.
  • Stability: Stability in biological conditions is crucial; modifications may be made to enhance metabolic stability.
  • Molecular Weight: Typically ranges from 400 to 600 daltons, depending on the specific constituents used in its design.

Characterization studies often reveal that these compounds maintain stability over extended periods in cell culture conditions, which is vital for their therapeutic applications .

Applications

Scientific Uses
PROTAC BET Degrader-1 has significant implications in various fields:

  • Cancer Research: By targeting oncogenic proteins involved in cancer progression, these degraders represent a promising avenue for therapeutic intervention.
  • Neurodegenerative Diseases: They may also be explored for degrading misfolded or aggregated proteins implicated in neurodegenerative disorders.
  • Biochemical Research Tools: As tools for studying protein function and turnover within cellular systems, they provide insights into cellular mechanisms.
Molecular Mechanisms of Action

Ubiquitin-Proteasome System (UPS) Hijacking for Targeted Degradation

PROTAC BET Degrader-1 operates by hijacking the ubiquitin-proteasome system (UPS), a conserved eukaryotic protein degradation pathway. This heterobifunctional molecule consists of three elements: a BET bromodomain-binding ligand, a cereblon (CRBN)-recruiting ligand (derived from immunomodulatory imide drugs like pomalidomide), and a polyethylene glycol (PEG)-based linker [1] [6]. Upon cellular entry, the degrader simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRL4CRBN E3 ubiquitin ligase complex. This forced proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the BET protein [2] [4]. Polyubiquitinated BET proteins are subsequently recognized and degraded by the 26S proteasome, irreversibly eliminating their oncogenic functions [1] [8].

Table 1: Key Steps in UPS-Mediated Degradation by PROTAC BET Degrader-1

StepMolecular ProcessKey Components Involved
1Ternary complex formationBET protein, PROTAC, CRL4CRBN complex
2Ubiquitin transferE2 enzyme, Ubiquitin, Lysine residues on BET protein
3Proteasomal recognitionPolyubiquitin chains, 19S regulatory particle
4Catalytic degradation20S core proteasome, Peptide hydrolysis

Ternary Complex Formation Dynamics: E3 Ligase (Cereblon) and BET Protein Recruitment

The efficacy of PROTAC BET Degrader-1 hinges on stable ternary complex formation. Structural analyses reveal that the CRBN ligand (thalidomide analog) binds the tri-tryptophan pocket of cereblon, inducing conformational changes that enhance neosubstrate recruitment [6] [8]. Concurrently, the BET-targeting moiety (e.g., JQ1 derivative) occupies the acetyl-lysine recognition pocket of BET bromodomains. The PEG linker optimizes spatial distance (typically 10–15 Å) between these ligands, enabling cooperative interactions between CRBN and BET proteins [1] [6]. Hydrogen bonding between the BET protein’s His437 residue and CRBN’s C-terminal domain further stabilizes the ternary complex, increasing ubiquitination efficiency [6] [8]. Mutagenesis studies confirm that disrupting these interfacial contacts reduces degradation efficacy by >80% [6].

Table 2: Structural Determinants of Ternary Complex Stability

ComponentBinding SiteCritical InteractionsImpact on Degradation Efficiency
CRBN ligandTri-tryptophan pocketVan der Waals contacts with Trp380, Trp386, Trp388Loss of E3 ligase recruitment if disrupted
BET ligandBromodomain acetyl-lysine pocketπ-π stacking with Asn140, Hydrogen bonding with Tyr97Reduced target engagement
Protein-protein interfaceHis437 (BET) - C-terminus (CRBN)Hydrogen bondingDecreased ternary complex half-life

Structural Determinants of BRD2/3/4 Specificity and Degradation Efficiency

Despite high structural homology among BET family members, PROTAC BET Degrader-1 exhibits isoform-specific degradation kinetics. BRD4 degradation occurs most rapidly (DC50 = 3–10 nM in RS4;11 cells), followed by BRD3 and BRD2, attributable to differential solvent-accessible lysine residues required for ubiquitination [3] [8]. The degrader’s BET-targeting warhead shows higher affinity for BD1 domains over BD2, explaining preferential degradation of BRD4-BD1 [6] [8]. Linker length and flexibility also critically influence degradation efficiency: Shorter PEG chains (<8 units) impede ternary complex formation, while longer chains (>12 units) reduce cellular permeability. PROTAC BET Degrader-1’s optimized 10-unit PEG linker balances these constraints [3] [6].

Table 3: Degradation Efficiency Across BET Proteins in Hematological Cancer Models

BET ProteinDC50 (nM)*Dmax (%)*Cell Line
BRD43–10>95RS4;11 (B-cell acute lymphoblastic leukemia)
BRD35–1590RS4;11
BRD210–3085RS4;11
BRD445.5 (IC50)98MOLM-13 (acute myeloid leukemia)

DC50: Half-maximal degradation concentration; Dmax: Maximal degradation achieved [3] [8]

Catalytic Activity and Sub-Stoichiometric Degradation Kinetics

A hallmark of PROTAC BET Degrader-1 is its catalytic, sub-stoichiometric mode of action. Each degrader molecule facilitates the degradation of multiple BET proteins through successive ubiquitination cycles. In RS4;11 cells, a single dose (10 nM) degrades >90% of BRD4 within 4 hours, while the degrader itself remains intact [3] [8]. Turnover rates reach ~10 BET molecules per degrader per hour, surpassing traditional BET inhibitors which require sustained target occupancy [5] [8]. Degradation kinetics follow a first-order model, with efficiency dependent on:

  • Ternary complex affinity: Higher cooperativity (α > 1) accelerates degradation [5].
  • Ubiquitination speed: Determined by E2-E3 proximity to lysine residues [1].
  • PROTAC recycling rate: Enhanced by hydrophobic interactions that reduce PROTAC-proteasome affinity [5].Notably, pretreatment with the proteasome inhibitor MG-132 or the neddylation inhibitor MLN4924 abolishes degradation, confirming UPS dependence [8].

Table 4: Catalytic Degradation Kinetics of PROTAC BET Degrader-1

Kinetic ParameterValueExperimental Context
Turnover number (kcat)~10 molecules/hrRS4;11 cells, 10 nM PROTAC
Ternary complex KD0.2 μMSPR assay (BRD4-CRBN-PROTAC)
Degradation half-life (t1/2)1–2 hoursMNNG/HOS osteosarcoma cells
Catalytic efficiency (kcat/KM)5 × 10⁴ M⁻¹s⁻¹In vitro reconstituted UPS

Properties

Product Name

PROTAC BET Degrader-1

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Molecular Formula

C44H45N11O9

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)

InChI Key

TXLUZGFDBDQACL-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

Solubility

not available

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.